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Compound Name: Genevant CL1 monohydrochloride

Cat. No.: B15597943

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
formulation of lipid nanoparticles (LNPSs) incorporating Genevant's CL1 ionizable lipid using
microfluidic mixing techniques. The information is intended to guide researchers in developing
robust and scalable processes for encapsulating nucleic acids, such as mMRNA and siRNA, for
therapeutic applications.

Introduction to Microfluidic Mixing for LNP
Formulation

Microfluidic technologies offer precise control over the nanoprecipitation process, leading to the
formation of LNPs with uniform size, low polydispersity, and high encapsulation efficiency.[1]
The rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous nucleic acid
solution is the cornerstone of this process.[2] This rapid solvent exchange triggers the self-
assembly of lipids around the nucleic acid cargo, forming the LNP structure.[1]

The key advantages of using microfluidics for LNP formulation include:
o Reproducibility: Consistent LNP characteristics from batch to batch.[3]

» Scalability: Seamless transition from laboratory-scale screening to large-scale
manufacturing.[4][5]
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o Control over Physicochemical Properties: Tunable particle size and polydispersity by
adjusting process parameters.[6][7]

» High Encapsulation Efficiency: Efficient entrapment of the nucleic acid payload, often
exceeding 90%.[8][9]

Genevant's CL1 is a novel trialkyl ionizable lipid that has demonstrated superior performance in
delivering mRNA to the liver compared to other ionizable lipids.[2][10] Its pKa of 6.3 is crucial
for effective encapsulation at acidic pH and subsequent endosomal escape and payload
release within the cell.[11]

Common Microfluidic Mixing Methods

Several microfluidic mixer designs are employed for LNP formulation, each with distinct
principles of operation.

Staggered Herringbone Micromixer (SHM)

The SHM is a widely used passive micromixer that induces chaotic advection by creating
grooves on the channel floor.[4] This structure generates transverse flow, rapidly folding and
stretching the fluid streams, which significantly enhances mixing efficiency at low Reynolds
numbers.[1] The NanoAssemblr™ platform frequently utilizes SHM technology.[12]

o Advantages: Excellent mixing efficiency, reproducible LNP formation, and well-characterized
performance.

» Disadvantages: Can be prone to clogging at high lipid concentrations.[1]

T-Junction and Y-Junction Mixers

These are simpler designs where two fluid streams converge at a T- or Y-shaped intersection.
[12] Mixing is primarily diffusion-based at low flow rates but can become more efficient at
higher flow rates that induce turbulence.[2]

o Advantages: Simple design and fabrication.

o Disadvantages: Mixing can be less efficient than in SHM, potentially leading to larger and
more polydisperse LNPs.
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Microfluidic Hydrodynamic Focusing (MHF)

In MHF, a central stream containing the lipid-ethanol solution is sheathed by two flanking
streams of the aqueous phase. This compresses the central stream, reducing the diffusion
distance and accelerating mixing.[1]

o Advantages: Precise control over the mixing interface and tunable particle size.

» Disadvantages: The final product is diluted due to the high flow rate ratio of the sheathing
fluid.[13]

Experimental Protocols

While a specific protocol for Genevant CL1 is proprietary, the following detailed protocols for
formulating LNPs with ionizable lipids using a staggered herringbone micromixer can be
adapted and optimized for CL1.

Preparation of Precursor Solutions

3.1.1. Lipid Precursor Solution (Organic Phase)

Component Stock Solutions: Prepare individual stock solutions of Genevant CL1, a helper
lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol.[14]
Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.[15]

Lipid Mixture: In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the
desired molar ratio. A common starting molar ratio for ionizable lipid-based LNPs is
50:10:38.5:1.5 (lonizable Lipid:DSPC:Cholesterol:PEG-Lipid).[16][17]

Final Dilution: Add 100% ethanol to the lipid mixture to achieve the desired final lipid
concentration.

3.1.2. Nucleic Acid Solution (Aqueous Phase)

Buffer Preparation: Prepare a low pH aqueous buffer, such as 10-50 mM sodium acetate or
sodium citrate, with a pH of 4.0-5.0.[18] This acidic environment ensures the ionizable lipid is
protonated for effective complexation with the negatively charged nucleic acid.
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e Nucleic Acid Dilution: Thaw the mRNA or siRNA stock solution on ice. Dilute the nucleic acid
in the prepared acidic buffer to the desired concentration. Ensure all materials are RNase-
free.[18]

Microfluidic Mixing Procedure (Staggered Herringbone
Micromixer)

e System Priming: Prime the microfluidic system (e.g., NanoAssemblr® Benchtop) with 100%
ethanol followed by the aqueous buffer to remove any air bubbles and equilibrate the
channels.[15]

o Loading Solutions: Load the lipid precursor solution (organic phase) and the nucleic acid
solution (aqueous phase) into separate syringes.

¢ Set Flow Parameters:

o Total Flow Rate (TFR): This is the combined flow rate of both solutions. Higher TFRs
generally lead to smaller LNPs. A typical starting range is 4-20 mL/min.[7][19]

o Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic
phase flow rate. Acommon FRR is 3:1 (Aqueous:Organic).[7][19]

« Initiate Mixing: Start the pumps to initiate the mixing process. The rapid mixing within the
micromixer will induce LNP self-assembly.

o Collection: Collect the resulting LNP dispersion from the outlet. The initial volume should be
discarded to ensure the collection of LNPs formed under steady-state flow conditions.

Downstream Processing and Purification

« Dilution and Neutralization: Immediately after collection, dilute the LNP solution with a neutral
buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to raise the pH and stabilize the
newly formed LNPs.[15]

 Purification and Concentration: Utilize tangential flow filtration (TFF) or dialysis to remove
ethanol, unencapsulated nucleic acid, and to exchange the buffer to the final formulation
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buffer (e.g., PBS pH 7.4). TFF can also be used to concentrate the LNP formulation to the
desired final concentration.[15]

 Sterile Filtration: Filter the final LNP formulation through a 0.22 um sterile filter.

LNP Characterization

Thorough characterization of the formulated LNPs is critical to ensure quality and performance.

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
[20]

o Zeta Potential: Indicates the surface charge of the LNPs and is measured by Electrophoretic
Light Scattering (ELS).[21]

o Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen)
to quantify the amount of encapsulated nucleic acid.[22]

¢ Lipid Concentration and Composition: Assessed by techniques such as High-Performance
Liquid Chromatography (HPLC).[16]

Quantitative Data Summary

The following tables summarize typical formulation parameters and resulting LNP
characteristics for ionizable lipids similar to Genevant CL1. These values should be used as a
starting point for optimization.

Table 1: Microfluidic Mixing Parameters for LNP Formulation with lonizable Lipids
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Parameter Typical Range Reference
Total Flow Rate (TFR) 4 - 20 mL/min [71[19]
Flow Rate Ratio (FRR)
_ 3:1-51 [71[19]

(Aqueous:Organic)
lonizable Lipid:Nucleic Acid

_ 10:1-30:1 [18]
(w/w ratio)
N:P Ratio ~6 [18]

Table 2: Typical Physicochemical Properties of Microfluidic-Formulated LNPs

Property Typical Value Reference

Particle Size (Z-average) 70-110 nm [20]

Polydispersity Index (PDI) <0.25 [7]

Encapsulation Efficiency > 90% [8]
Visualizations

Experimental Workflow for LNP Formulation
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Click to download full resolution via product page

Caption: Workflow for LNP formulation using microfluidics.
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Caption: Influence of process parameters on LNP properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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